(R)-But-3-en-2-amine hydrochloride
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Overview
Description
®-But-3-en-2-amine hydrochloride: is an organic compound that belongs to the class of amines. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-But-3-en-2-amine hydrochloride typically involves the reaction of ®-But-3-en-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of ®-But-3-en-2-amine hydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-But-3-en-2-amine hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine compounds with various functional groups.
Scientific Research Applications
Chemistry: ®-But-3-en-2-amine hydrochloride is used as a building block in organic synthesis. It is involved in the preparation of various complex molecules and intermediates.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It may be used to synthesize drug candidates or active pharmaceutical ingredients.
Industry: In industrial applications, ®-But-3-en-2-amine hydrochloride is used in the production of specialty chemicals and materials. It may also be involved in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ®-But-3-en-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also participate in nucleophilic substitution reactions, altering the chemical environment of the target molecules.
Comparison with Similar Compounds
(S)-But-3-en-2-amine hydrochloride: The enantiomer of ®-But-3-en-2-amine hydrochloride with a different three-dimensional arrangement.
But-3-en-2-amine: The non-chiral version of the compound without the hydrochloride salt.
Other amine hydrochlorides: Compounds with similar amine groups but different carbon chain structures.
Uniqueness: ®-But-3-en-2-amine hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in research and industrial applications where stereochemistry plays a crucial role.
Biological Activity
(R)-But-3-en-2-amine hydrochloride is a chiral amine that has garnered attention for its significant biological activities, particularly in the context of drug development and biochemical research. Its unique stereochemistry allows it to interact selectively with various biological receptors, which is crucial for therapeutic efficacy.
The compound's synthesis typically involves ensuring the retention of chirality through specific methods. Common synthetic approaches include:
- Chiral Pool Synthesis : Utilizing naturally occurring chiral compounds as starting materials.
- Asymmetric Synthesis : Employing catalysts to favor the formation of one enantiomer over another.
These methods are vital for producing high-purity samples necessary for both research and industrial applications.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions with biomolecules. This interaction can influence the structure and function of various targets, including:
- Enzymes : Acting as both substrates and inhibitors, which helps in studying metabolic pathways.
- Receptors : Selectively binding to specific receptors, leading to pharmacological effects.
The compound may also participate in nucleophilic substitution reactions, altering the chemical environment of target molecules.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, which can be summarized as follows:
Biological Activity | Description |
---|---|
Antimicrobial Properties | Inhibits the growth of certain bacteria and fungi, making it a candidate for antimicrobial applications. |
Enzyme Interaction | Functions as both a substrate and an inhibitor in enzymatic reactions. |
Pharmacological Effects | Potential role in drug development due to selective receptor interactions. |
Toxicological Profile | Causes skin irritation and serious eye irritation as indicated by safety data. |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting potential applications in treating infections.
- Enzyme Inhibition Study : Research focused on its role as an inhibitor in specific enzymatic pathways revealed that the compound could modulate enzyme activity effectively, providing insights into its therapeutic potential.
- Stereochemical Influence on Biological Activity : Comparative studies with its enantiomer, (S)-But-3-en-2-amine hydrochloride, highlighted differences in biological activity due to stereochemistry, emphasizing the importance of chirality in drug design.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | CAS Number | Key Characteristics |
---|---|---|
(S)-But-3-en-2-amine hydrochloride | 221043-86-3 | Enantiomer with different biological activity |
1-Aminobutene | 109-73-9 | Linear structure without chirality |
2-Aminobutene | 14194-84-0 | Different position of amino group |
The unique chiral center of (R)-But-3-en-2-amino hydrochloride significantly influences its biological interactions compared to non-chiral or differently configured compounds.
Properties
IUPAC Name |
(2R)-but-3-en-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-3-4(2)5;/h3-4H,1,5H2,2H3;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJVNHUMBUVTND-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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